![molecular formula C30H50Sn B14233872 Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane CAS No. 820964-79-2](/img/structure/B14233872.png)
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with hepta-1,6-dien-2-yl and pent-4-en-1-yl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane typically involves the reaction of a stannane precursor with the appropriate substituted phenyl halide under controlled conditions. Commonly used methods include:
Grignard Reaction: The reaction of a Grignard reagent with a tin halide to form the desired organotin compound.
Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale Stille coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, such as organotin oxides, hydrides, and substituted organotin compounds.
Scientific Research Applications
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can form coordination complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with metal centers in enzymes.
Redox Reactions: Participation in redox reactions that modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar in structure but with a different substituent on the phenyl ring.
Tributylpropynylstannane: Contains a propynyl group instead of the hepta-1,6-dien-2-yl and pent-4-en-1-yl groups.
Uniqueness
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in synthesis and catalysis.
Properties
CAS No. |
820964-79-2 |
|---|---|
Molecular Formula |
C30H50Sn |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
tributyl-(5-hepta-1,6-dien-2-yl-2-pent-4-enylphenyl)stannane |
InChI |
InChI=1S/C18H23.3C4H9.Sn/c1-4-6-8-10-16(3)18-14-12-17(13-15-18)11-9-7-5-2;3*1-3-4-2;/h4-5,12,14-15H,1-3,6-11H2;3*1,3-4H2,2H3; |
InChI Key |
LBJKQCGGGVOWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)CCCC=C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
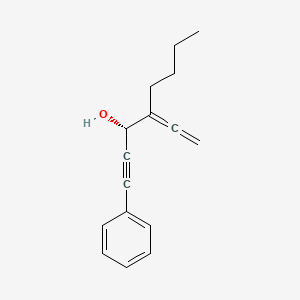
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
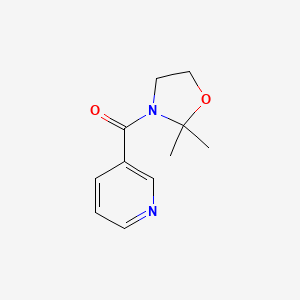
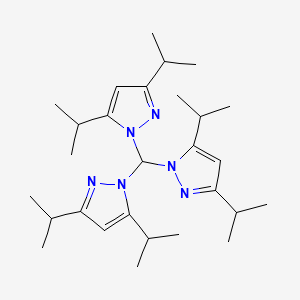
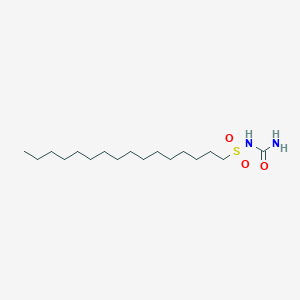
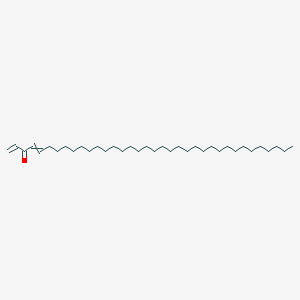
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

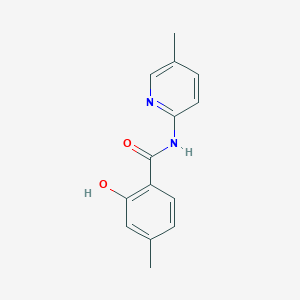
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
